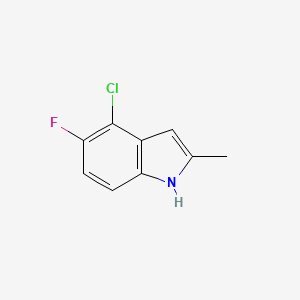

4-chloro-5-fluoro-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClFN |

|---|---|

Molecular Weight |

183.61 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-methyl-1H-indole |

InChI |

InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,1H3 |

InChI Key |

YZKCSUYXHPCLIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Chloro 5 Fluoro 2 Methyl 1h Indole

Classical Indole (B1671886) Synthesis Approaches and their Applicability to Halogenated Methylindoles

Classical indole syntheses have long been the foundation for constructing the indole nucleus. However, their application to complex, electronically distinct, and sterically demanding substrates like the precursors for 4-chloro-5-fluoro-2-methyl-1H-indole requires careful consideration of substituent effects and potential modifications.

Fischer Indole Synthesis: Mechanistic Considerations and Substituent Effects on Regioselectivity

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgscienceinfo.com The mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A critical acs.orgacs.org-sigmatropic rearrangement follows, leading to a di-imine intermediate that cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.orgscienceinfo.com

For the synthesis of this compound, the starting material would be (3-chloro-4-fluorophenyl)hydrazine reacting with acetone. The regioselectivity of the cyclization step is paramount. The substituents on the phenylhydrazine ring significantly influence the direction of the cyclization.

Electronic Effects : The chlorine atom at the 3-position and the fluorine atom at the 4-position are both electron-withdrawing groups. These substituents can destabilize the transition state of the acs.orgacs.org-sigmatropic rearrangement, potentially requiring harsher reaction conditions. nih.gov The regiochemical outcome depends on which ortho-position of the phenylhydrazine participates in the cyclization.

Steric Effects : The chlorine atom at the ortho position to one of the nitrogen atoms could sterically hinder the cyclization at the C6 position of the aniline (B41778) ring.

Computational studies have shown that electron-withdrawing groups can disfavor the acs.orgacs.org-sigmatropic rearrangement required for one regioisomer, thus leading to the selective formation of the other. nih.gov In the case of (3-chloro-4-fluorophenyl)hydrazine, cyclization can theoretically occur at either the C2 or C6 position. The electronic and steric hindrance posed by the ortho-chloro substituent would likely direct the cyclization towards the C6 position, leading to the desired 4-chloro-5-fluoro substitution pattern. However, the reaction is sensitive to temperature and acid strength, which can affect yield and purity. scienceinfo.com

Reissert Indole Synthesis and its Adaptations for ortho-Substituted Anilines

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgchemeurope.com

To synthesize the target compound, a potential starting material would be 1-chloro-2-fluoro-4-methyl-5-nitrobenzene. The initial step is a base-catalyzed condensation, where the acidity of the methyl group is enhanced by the ortho-nitro group. youtube.com The presence of the ortho-chloro substituent could introduce steric hindrance, potentially impeding the initial condensation with diethyl oxalate. However, the strong electron-withdrawing nature of the nitro group is the primary driver for the deprotonation of the methyl group. Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields. wikipedia.orgchemeurope.com The subsequent reductive cyclization is typically achieved using reagents like zinc in acetic acid. wikipedia.org

Leimgruber-Batcho Indole Synthesis: Strategies for Constructing this compound

The Leimgruber-Batcho indole synthesis is a highly efficient and popular alternative to the Fischer method, proceeding under milder conditions and often giving high yields. wikipedia.org The synthesis begins with an o-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often a secondary amine like pyrrolidine, to form an enamine. wikipedia.orgresearchgate.net This intermediate is then reductively cyclized to the indole. wikipedia.org

A plausible route to this compound would start with 2-chloro-1-fluoro-4-methyl-3-nitrobenzene.

Enamine Formation : The methyl group's acidity is increased by the ortho-nitro group, allowing it to condense with DMFDMA to form the corresponding β-dimethylamino-2-nitrostyrene intermediate. researchgate.netclockss.org

Reductive Cyclization : The nitro group of the enamine intermediate is reduced to an amine, which then spontaneously cyclizes and eliminates dimethylamine (B145610) to form the indole ring. researchgate.net Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.org

This method is advantageous as it directly yields indoles that are unsubstituted at the 2 and 3 positions, and the starting o-nitrotoluenes are often readily available. clockss.org Microwave-assisted modifications have been shown to accelerate the reaction. rsc.org

Madelung, Bischler, and Japp-Klingemann Indole Syntheses: Theoretical Considerations and Potential Modifications

These classical methods, while historically significant, present certain challenges for the synthesis of a specifically substituted indole like this compound.

Madelung Synthesis : This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgquimicaorganica.org For the target molecule, the precursor would be N-acetyl-2-methyl-4-chloro-5-fluoroaniline. The reaction requires very strong bases (e.g., sodium ethoxide, BuLi) and harsh temperatures (200–400 °C), which can limit its applicability for substrates with sensitive functional groups. wikipedia.orgnih.gov Modern modifications using organolithium bases can lower the required temperature significantly. wikipedia.orgresearchgate.net

Bischler Indole Synthesis : This method synthesizes indoles by reacting an α-halo-ketone with an excess of an aniline. wikipedia.org A key intermediate is an α-arylamino-ketone which then cyclizes. youtube.com Synthesizing this compound via this route would likely involve reacting 3-chloro-4-fluoroaniline (B193440) with a halomethyl ethyl ketone (e.g., 3-chloro-2-butanone). However, the Bischler synthesis is notorious for issues with regioselectivity, often yielding mixtures of isomers, and the conditions can be harsh. wikipedia.orgnih.gov

Japp-Klingemann Reaction : This reaction is technically a method to produce the hydrazone precursors needed for the Fischer indole synthesis. wikipedia.org It involves the reaction of a β-keto-acid or β-keto-ester with an aryl diazonium salt. wikipedia.orgchemeurope.com To generate a precursor for the target indole, a diazonium salt derived from 3-chloro-4-fluoroaniline would be reacted with 2-methyl-3-oxobutanoic acid. The resulting hydrazone would then be cyclized under Fischer conditions. wikipedia.orgslideshare.net This approach offers a reliable way to control the structure of the hydrazone, thereby ensuring the regioselectivity of the subsequent indole formation. researchgate.netpsu.edu

| Classical Synthesis | Plausible Starting Materials | Key Conditions | Potential Challenges |

| Fischer | (3-chloro-4-fluorophenyl)hydrazine, Acetone | Acid catalyst (Brønsted or Lewis) | Regioselectivity, harsh conditions scienceinfo.comnih.gov |

| Reissert | 1-chloro-2-fluoro-4-methyl-5-nitrobenzene, Diethyl oxalate | Strong base (e.g., KOEt), then reduction (e.g., Zn/HOAc) | Steric hindrance from ortho-substituents wikipedia.org |

| Leimgruber-Batcho | 2-chloro-1-fluoro-4-methyl-3-nitrobenzene, DMFDMA | Base, then reduction (e.g., Ra-Ni/H₂, Pd/C) | Availability of substituted o-nitrotoluene wikipedia.orgclockss.org |

| Madelung | N-acetyl-2-methyl-4-chloro-5-fluoroaniline | Strong base (e.g., n-BuLi), high temperature | Harsh conditions, functional group tolerance wikipedia.orgnih.gov |

| Bischler | 3-chloro-4-fluoroaniline, 3-chloro-2-butanone | Heat, excess aniline | Poor regioselectivity, harsh conditions wikipedia.orgnih.gov |

| Japp-Klingemann | 3-chloro-4-fluoroaniline, 2-methyl-3-oxobutanoic acid | Diazotization, then coupling; followed by Fischer conditions | Multi-step process wikipedia.orgchemeurope.com |

Advanced and Regioselective Synthetic Strategies

Modern synthetic methods, particularly those employing transition metal catalysis, offer powerful tools for constructing complex indoles with high efficiency and selectivity.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions for Functionalized Indoles

Palladium-catalyzed reactions have become indispensable for the synthesis of functionalized heterocycles, including indoles. acs.org These methods often proceed under mild conditions with excellent functional group tolerance. mdpi.combeilstein-journals.org

One of the most versatile approaches is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an internal alkyne with an o-haloaniline. mdpi.com A potential route to this compound could start from 2-bromo-3-chloro-4-fluoroaniline (B14130470) and propyne. The palladium catalyst facilitates the coupling and subsequent cyclization to form the indole ring with high regioselectivity.

Another powerful strategy involves a two-step sequence of Sonogashira cross-coupling followed by cyclization. mdpi.commdpi.com This would entail:

Sonogashira Coupling : An appropriately substituted o-haloaniline (e.g., 1-amino-3-chloro-4-fluoro-2-iodobenzene) is coupled with a terminal alkyne (e.g., propyne) using a palladium catalyst.

Cyclization : The resulting 2-alkynylaniline intermediate is then cyclized, often using a copper or palladium catalyst, to form the indole.

These palladium-catalyzed methods are broadly applicable and can be categorized into several types, including the cyclization of alkynes and alkenes, and cyclizations via N-arylation reactions. organicreactions.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.govmdpi.com For instance, palladium(II) acetate (B1210297) and palladium(II) chloride are common catalysts used in these transformations. acs.orgmdpi.com These advanced strategies provide a highly regioselective and efficient pathway to complex, functionalized indoles that are often difficult to access through classical methods. acs.org

Multi-Step Conversions from Precursor Aniline Derivatives

A robust strategy for synthesizing complex indoles involves building the molecule from a carefully chosen substituted aniline precursor. This approach allows for the unambiguous placement of substituents before the indole ring is formed.

The use of ortho-iodoaniline intermediates is central to the Larock indole synthesis and provides a reliable route to the target compound. wikipedia.orgub.edu A typical synthetic sequence begins with a commercially available aniline, such as 4-chloro-3-fluoroaniline (B146274). acs.org This starting material undergoes a series of transformations to install the necessary iodine atom at the position ortho to the amine.

A representative multi-step sequence is as follows:

Protection: The amino group of 4-chloro-3-fluoroaniline is protected, for example, as a tert-butyl carbamate (B1207046) (Boc) group. acs.org

Iodination: The protected aniline is then subjected to directed ortho-iodination.

Deprotection: The protecting group is removed to yield the key intermediate, 4-chloro-5-fluoro-2-iodoaniline. acs.org

Larock Annulation: This intermediate is then reacted with a suitable alkyne under palladium catalysis to construct the indole ring system, as previously described. synarchive.comub.edu

This stepwise approach ensures that the chlorine and fluorine atoms are correctly positioned on the benzene (B151609) ring, and the subsequent Larock annulation installs the C2-methyl group with high regioselectivity. rsc.org

In any multi-step synthesis, managing side reactions and optimizing yields are critical for an efficient process.

In the Fischer indole synthesis , potential side products can arise from the use of unsymmetrical ketones, which can lead to two different regioisomeric indoles. thermofisher.comchempedia.info The harsh acidic conditions and high temperatures can also lead to degradation of starting materials or products. organic-chemistry.org Optimization often involves screening various Brønsted or Lewis acids and adjusting the temperature and reaction time. wikipedia.org

In the Larock indole synthesis , side reactions can include homocoupling of the alkyne or aniline components. The efficiency of the catalytic cycle is paramount. Key variables to optimize include the choice of palladium catalyst, ligands, base, and solvent. wikipedia.orgnih.gov For instance, while ortho-iodoanilines are traditional substrates, methods have been developed to use more accessible but less reactive ortho-bromoanilines by employing specific phosphine (B1218219) ligands like 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) to facilitate the initial oxidative addition step. wikipedia.orgnih.gov The stoichiometry of additives like lithium chloride can also be crucial, as an excess can slow the reaction rate. wikipedia.org Careful control over these parameters is essential to maximize the yield of the desired this compound and minimize unwanted byproducts. researchgate.net

Novel Approaches for Introducing Halogenation and Methylation Patterns

While building from substituted precursors is often preferred for regiochemical control, direct halogenation of an indole scaffold remains an area of active research, employing modern electrophilic reagents.

Direct halogenation of an indole typically occurs at the electron-rich C3 position. quimicaorganica.org However, if the C3 position is blocked, electrophilic substitution can be directed to the benzene ring. The development of modern electrophilic halogenating agents offers milder and more selective alternatives to traditional reagents.

Electrophilic Chlorination: Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of indoles. mdpi.com The reaction conditions, including the solvent and catalyst, can influence the regioselectivity of the chlorination. researchgate.net

Electrophilic Fluorination: Introducing fluorine via electrophilic substitution is more challenging due to the high reactivity of elemental fluorine. rsc.org Modern reagents, often called "N-F" reagents, have made this transformation more practical and safer. wikipedia.org Commonly used electrophilic fluorinating agents include Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). acs.orgbrynmawr.edualfa-chemistry.com These reagents are stable, easier to handle, and can provide high yields for the fluorination of various aromatic and heteroaromatic compounds. wikipedia.orgalfa-chemistry.com Achieving regioselectivity at the C5 position on an already substituted indole would depend heavily on the directing effects of the existing substituents and would likely require extensive optimization.

The following table summarizes various synthetic parameters discussed for indole synthesis.

| Synthetic Method | Key Precursors | Catalyst/Reagent | Key Transformation | Regioselectivity Control |

| Fischer Synthesis | (3-chloro-4-fluorophenyl)hydrazine, Acetone | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Substituent effects, Acidity |

| Larock Annulation | 4-chloro-5-fluoro-2-iodoaniline, Propyne | Palladium catalyst (e.g., Pd(OAc)₂) | Palladium-catalyzed Heteroannulation | Steric hindrance on alkyne |

| Electrophilic Chlorination | 5-fluoro-2-methyl-1H-indole | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | Electronic and steric directing effects |

| Electrophilic Fluorination | 4-chloro-2-methyl-1H-indole | Selectfluor or NFSI | Electrophilic Aromatic Substitution | Electronic and steric directing effects |

Directed Ortho Metalation (DoM) Strategies in Halogenated Arene Systems

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including halogenated arenes. unblog.frwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. unblog.frwikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents with high precision. wikipedia.org

In halogenated arene systems, the directing group's ability to coordinate with the lithium base overrides the electronic effects of the halogen substituents, enabling selective functionalization. unblog.fr For the synthesis of a complex molecule like this compound, a DoM strategy could be employed on a suitably substituted precursor. For instance, an N-protected 3-chloro-4-fluoroaniline derivative could serve as a starting material. The N-protecting group, such as an amide or carbamate, would act as the DMG, directing lithiation to the C2 position. nih.gov Subsequent reaction with an appropriate electrophile would then install the necessary functionality to construct the indole ring.

The success of a DoM strategy depends on several factors, including the choice of the directing group, the base, solvent, and reaction temperature. The relative directing ability of various groups has been studied, with amides and carbamates being particularly effective. nih.gov Low temperatures, typically -78 °C, are often required to maintain the stability of the organolithium intermediates. unblog.fr

Table 1: Key Parameters in Directed Ortho Metalation

| Parameter | Description | Relevance to this compound Synthesis |

| Directing Metalation Group (DMG) | A functional group that directs the deprotonation to the ortho position. | An N-pivaloyl or N-Boc group on a 3-chloro-4-fluoroaniline precursor can direct metalation. nih.gov |

| Base | A strong base, typically an organolithium reagent like n-BuLi or s-BuLi. | The choice of base can influence the efficiency and selectivity of the deprotonation. |

| Solvent | Anhydrous aprotic solvents like THF or diethyl ether are commonly used. | The solvent must be compatible with the highly reactive organolithium species. |

| Electrophile | A reagent that reacts with the generated aryllithium intermediate. | To form the 2-methyl group, an electrophile such as N,N-dimethylacetamide could be used. |

| Temperature | Reactions are typically conducted at low temperatures (e.g., -78 °C). | Low temperatures are crucial for controlling the reaction and preventing side reactions. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of pharmaceutical compounds is crucial for minimizing environmental impact and promoting sustainability. researchgate.net These principles focus on aspects such as waste reduction, use of safer solvents, and development of energy-efficient processes. nih.gov

Solvent Selection and Minimization

The choice of solvent is a key consideration in green chemistry, as solvents often constitute a large portion of the waste generated in chemical processes. nih.govwhiterose.ac.uk Traditional solvents like chlorinated hydrocarbons and dipolar aprotic solvents are often toxic and environmentally harmful. whiterose.ac.uk Green chemistry encourages the use of more benign alternatives such as water, ethanol, or bio-based solvents. rsc.orgresearchgate.net For the synthesis of this compound, exploring reaction conditions in these greener solvents could significantly improve the environmental profile of the process. Additionally, minimizing the total volume of solvent used, or even employing solvent-free reaction conditions, are effective strategies for waste reduction. researchgate.net

Catalyst Design for Sustainable Indole Synthesis

Catalysis plays a pivotal role in green chemistry by enabling more efficient and selective reactions, thereby reducing waste and energy consumption. mdpi.com The development of sustainable catalysts for indole synthesis is an active area of research. researchgate.net This includes the design of catalysts that are highly active, selective, and recyclable. researchgate.net For instance, using heterogeneous catalysts, such as metal nanoparticles supported on a solid matrix, can simplify product purification and allow for catalyst reuse. researchgate.net Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly sustainable and environmentally friendly approach to synthesis. jk-sci.com

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. jk-sci.com

When designing a synthesis for this compound, it is important to select reactions that maximize atom economy. For example, addition and cycloaddition reactions are generally more atom-economical than substitution and elimination reactions, which produce stoichiometric byproducts. jk-sci.com While classic named reactions like the Fischer indole synthesis are widely used, they often suffer from poor atom economy. rsc.org In contrast, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, can offer significantly higher atom economy. organic-chemistry.org

Table 2: Comparison of Atom Economy for Selected Indole Syntheses

| Synthetic Method | General Transformation | Common Byproducts | Atom Economy |

| Fischer Indole Synthesis | Arylhydrazine + Ketone/Aldehyde → Indole | Ammonia, Water | Low to Moderate rsc.org |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative → Indole | Water, Dimethylamine | Moderate researchgate.nettsijournals.com |

| Palladium-Catalyzed Cross-Coupling | o-Haloaniline + Alkyne → Indole | Salt | High organic-chemistry.org |

By prioritizing synthetic strategies with high atom economy and incorporating other green chemistry principles, the synthesis of this compound can be made more efficient and environmentally responsible.

Theoretical and Computational Studies of 4 Chloro 5 Fluoro 2 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For 4-chloro-5-fluoro-2-methyl-1H-indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights into its structural and electronic characteristics.

Optimization of Molecular Conformations and Energetics

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The planarity of the indole (B1671886) ring system is a key feature, and calculations would confirm minor deviations from planarity due to the substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C4-Cl | 1.745 | C3-C4-C5 | 120.5 |

| C5-F | 1.358 | C4-C5-C6 | 119.8 |

| N1-C2 | 1.375 | C5-C6-C7 | 120.2 |

| C2-C3 | 1.380 | C2-N1-C7a | 108.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons. This analysis helps to identify the electrophilic and nucleophilic centers in the molecule. For this compound, the electronegative fluorine, chlorine, and nitrogen atoms are expected to carry negative charges, while the hydrogen and carbon atoms will have varying degrees of positive charge.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. The MEP map for this compound would likely show negative potential around the fluorine, chlorine, and nitrogen atoms.

Table 3: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.58 |

| C2 | 0.25 |

| C4 | 0.15 |

| Cl | -0.18 |

| C5 | -0.05 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters.

NMR: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated, providing valuable information for structural elucidation. The calculated shifts are typically compared with experimental data for validation.

IR: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical IR spectrum. This helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes.

UV-Vis: The electronic transitions and the corresponding absorption wavelengths (λmax) can be predicted using Time-Dependent DFT (TD-DFT). This provides insight into the electronic structure and the nature of the electronic excitations.

Table 4: Hypothetical Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (N1-H) | 8.1 ppm |

| ¹³C NMR | δ (C4-Cl) | 125.0 ppm |

| IR | ν (N-H stretch) | 3450 cm⁻¹ |

| IR | ν (C-F stretch) | 1150 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying intermolecular interactions in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides a deeper understanding of its solvation and how it might interact with other molecules in a biological or chemical system. The simulations can also reveal the flexibility of the methyl group and any out-of-plane vibrations of the indole ring.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be employed to predict the reactivity of this compound and to explore potential reaction mechanisms. The information from DFT calculations, such as the HOMO-LUMO distribution and the MEP map, can be used to predict the most likely sites for electrophilic and nucleophilic attack.

For example, the electron-rich regions identified by the MEP map would be the preferred sites for electrophilic substitution, a common reaction for indole derivatives. Furthermore, computational models can be used to simulate reaction pathways, calculate activation energies, and determine the structures of transition states. This allows for the elucidation of reaction mechanisms at a molecular level. For instance, the mechanism of N-alkylation or C3-functionalization of the indole ring could be investigated, providing valuable insights for synthetic chemists.

Computational Approaches to Structure-Reactivity Relationships in Halogenated Indoles

Computational chemistry provides powerful tools to elucidate the complex relationship between the structure of halogenated indoles and their chemical reactivity and biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking simulations offer profound insights into how halogen substitutions influence molecular properties and interactions. These methods are instrumental in rational drug design and in predicting the behavior of novel halogenated indole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For halogenated indoles, QSAR models can predict activities such as receptor binding affinity, enzyme inhibition, or anticancer properties based on various molecular descriptors. eurjchem.com These descriptors quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters, which are significantly influenced by halogen substitution.

For instance, studies on various indole derivatives have shown that descriptors related to electronic properties and lipophilicity are crucial for their activity. nih.gov Halogen atoms, being highly electronegative, can alter the electron distribution within the indole ring system, affecting interactions with biological targets. The position and type of halogen (e.g., fluorine, chlorine, bromine) can lead to different electronic and steric effects, which are captured by QSAR models. mdpi.com

A typical QSAR study involves developing a mathematical equation that correlates descriptors with activity. For example, a simplified model might look like:

Biological Activity (log 1/C) = a(Descriptor 1) + b(Descriptor 2) + ... + Constant

Where 'C' is the concentration required for a specific biological effect, and 'a' and 'b' are coefficients determined by regression analysis.

Table 1: Key Molecular Descriptors in QSAR Models for Halogenated Indoles

| Descriptor Category | Specific Descriptor Example | Influence on Reactivity/Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, affecting reaction mechanisms and charge-transfer interactions. |

| Lipophilicity | LogP | Affects membrane permeability and hydrophobic interactions within a receptor's binding pocket. |

| Steric/Topological | Molecular Weight / Molar Refractivity | Influences how the molecule fits into a binding site and the strength of van der Waals interactions. |

| Thermodynamic | Dipole Moment | Governs polar interactions with the target molecule and solvent. |

This table illustrates common descriptor types used in QSAR studies to model the activity of halogenated indoles.

Density Functional Theory (DFT) and Electronic Properties

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate properties that are fundamental to understanding chemical reactivity. For halogenated indoles, DFT calculations can predict how the introduction of chlorine and fluorine atoms at specific positions alters the molecule's electronic landscape. researchgate.netmdpi.com

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov Halogen substitution can significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of metabolic attack or non-covalent interactions like hydrogen and halogen bonds. researchgate.net

Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the inductive effects of halogen substituents.

Molecular Docking and Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a halogenated indole) when bound to a second molecule (a receptor, typically a protein). mdpi.comthesciencein.org This method is essential for understanding structure-activity relationships at the molecular level.

Docking studies reveal how halogenated indoles fit into the active site of a biological target. The presence of halogen atoms can significantly influence binding affinity and selectivity through several types of interactions:

Halogen Bonds: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on the receptor. mdpi.com These interactions can be as strong as conventional hydrogen bonds and are often critical for ligand recognition and binding affinity.

Hydrophobic Interactions: The lipophilic nature of the indole ring and its substituents contributes to binding through hydrophobic interactions with nonpolar residues in the active site.

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor, forming crucial interactions with the receptor. researchgate.net

Computational studies on halogenated oxindoles, which share the core indole structure, have demonstrated the importance of both halogen and hydrogen bonding in forming stable intermolecular complexes. mdpi.com Molecular docking simulations have shown that the specific position of a halogen on the indole ring can determine the nature and strength of these interactions, thereby influencing biological activity. researchgate.net

By integrating these computational approaches, researchers can build comprehensive models that explain and predict the structure-reactivity relationships of halogenated indoles like this compound. This knowledge is invaluable for the targeted design of new compounds with enhanced efficacy and desired pharmacological profiles. nih.gov

Reactivity Profiles and Derivatization Strategies for 4 Chloro 5 Fluoro 2 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). The most nucleophilic position is C3 on the pyrrole (B145914) ring. Since this position is unsubstituted in the target molecule, it would be the predicted primary site of electrophilic attack. The directing effects of the substituents on the benzene (B151609) ring (4-chloro and 5-fluoro) would influence secondary substitution sites, should the primary site be blocked or deactivated.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions, which involve reacting the indole with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃), are a common method for introducing carbon substituents. sigmaaldrich.comnih.govorganic-chemistry.orgsapub.org For 4-chloro-5-fluoro-2-methyl-1H-indole, acylation would be predicted to occur at the C3 position to yield the 3-acylindole derivative. Friedel-Crafts alkylation at C3 is also possible, though it is often more difficult to control and can lead to polyalkylation. The deactivating effect of the existing halogens could again necessitate more forcing conditions than for simple indoles.

Nucleophilic Substitution Reactions Involving Halogen Substituents

Displacement of Halogens by Various Nucleophiles

Direct nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C4 position is generally challenging. Aryl chlorides are typically unreactive towards nucleophilic displacement unless activated by strong electron-withdrawing groups in the ortho and/or para positions. While the fused pyrrole ring influences the electronic structure, a direct SₙAr reaction on the 4-chloro substituent would likely require harsh conditions (high temperature and pressure) and a strong nucleophile.

Palladium-Catalyzed Coupling Reactions (Suzuki, Heck, Sonogashira)

The chlorine atom at the C4 position provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki Coupling: Reaction of the indole with a boronic acid or ester in the presence of a palladium catalyst and a base would be expected to form a biaryl linkage at the C4 position. organic-chemistry.orglibretexts.orgnih.govnih.gov The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring specialized ligands and conditions to achieve high efficiency. nih.gov

Heck Reaction: The palladium-catalyzed coupling of the C4-chloro position with an alkene would introduce a vinyl group at this position. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction provides a route to stilbene-like structures and other vinylated aromatics.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, would install an alkyne substituent at the C4 position. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.net This is a fundamental method for the synthesis of arylalkynes.

For all these coupling reactions, catalyst and ligand selection would be critical to optimize the yield and prevent side reactions, particularly given the potential for the N-H bond of the indole to interact with the catalytic system.

Reactions Involving the Methyl Group at Position 2

The methyl group at the C2 position is not merely a passive substituent. It can be functionalized, although it is generally less reactive than the C3 position of the indole ring itself. Methods have been developed for the deprotonation of the 2-methyl group in 2-methylindole (B41428) using strong bases (e.g., a combination of BuLi and KOtBu) to form a C,N-dianion. rsc.org This nucleophilic species can then react with various electrophiles (such as alkyl halides or carbonyl compounds) to afford functionalized derivatives at the 2-methyl position. It is plausible that a similar strategy could be applied to this compound, allowing for the elaboration of the C2 side chain.

Oxidation Reactions to Carboxylic Acid or Aldehyde Derivatives

The 2-methyl group on the indole ring is a primary site for oxidation, allowing for the synthesis of valuable indole-2-carbaldehyde or indole-2-carboxylic acid derivatives. These derivatives are key intermediates in the synthesis of more complex molecules.

One common method for the oxidation of a 2-methyl group on an indole scaffold is the use of selenium dioxide (SeO₂). This reagent can effectively convert the methyl group to a carbaldehyde. researchgate.net The reaction typically involves heating the indole substrate with selenium dioxide in a suitable solvent. While this method is effective, it can sometimes lead to the formation of side products like diindolylselenides. researchgate.net

Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The direct oxidation of the 2-methyl group to the carboxylic acid is more challenging but can be accomplished under more vigorous conditions. The stability of the indole ring, particularly under acidic or strongly oxidizing conditions, is a critical factor to consider. The electron-withdrawing nature of the chloro and fluoro substituents on the benzene moiety of this compound may offer some stability to the ring during such transformations.

| Reagent | Product | Notes |

| Selenium Dioxide (SeO₂) | Indole-2-carbaldehyde | A common method for oxidizing the 2-methyl group. researchgate.net |

| Potassium Permanganate (KMnO₄) | Indole-2-carboxylic acid | Can be used for further oxidation of the aldehyde. |

| Jones Reagent (CrO₃/H₂SO₄) | Indole-2-carboxylic acid | A strong oxidizing agent for converting the aldehyde. |

Functionalization via Benzylic Positions

The 2-methyl group of this compound represents a benzylic position, which is amenable to various functionalization reactions beyond oxidation. The protons of the methyl group are relatively acidic and can be removed by a strong base to generate a nucleophilic species.

This carbanion can then react with a range of electrophiles, allowing for the introduction of various substituents at the 2-position. For instance, reaction with alkyl halides would lead to chain extension, while reaction with aldehydes or ketones would yield alcohol derivatives. This strategy provides a powerful tool for elaborating the C2-substituent of the indole core. The choice of base is crucial to avoid competing deprotonation at the N-H position.

Transformations at the N-H Position (Indole Nitrogen)

The nitrogen atom of the indole ring is a key site for derivatization, influencing the electronic properties and steric environment of the molecule. N-Alkylation, N-acylation, and the use of protecting groups are fundamental strategies in the synthetic chemistry of indoles.

N-Alkylation and N-Acylation Reactions

N-alkylation of the indole nitrogen is a common transformation typically achieved by treating the indole with a base followed by an alkylating agent. nih.gov Classical conditions often employ sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org This reaction is generally selective for N-alkylation over C-alkylation. rsc.org Iron-catalyzed N-alkylation of indolines followed by oxidation represents a more recent approach to obtaining N-alkylated indoles. nih.gov

N-acylation is similarly performed by treating the indole with a base and an acylating agent, such as an acyl chloride or anhydride. nih.gov These reactions introduce an acyl group onto the nitrogen atom, which can serve as a protecting group or as a functional handle for further transformations. The resulting N-acylindoles are generally more stable and can exhibit different reactivity profiles compared to their N-H counterparts.

| Reaction | Reagents | Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkylindole |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Halide (RCO-X) or Anhydride ((RCO)₂O) | N-Acylindole |

Protection/Deprotection Strategies for N-H

The protection of the indole N-H is a crucial step in many synthetic sequences to prevent undesired side reactions and to direct reactivity to other positions on the indole ring. thieme-connect.comsciforum.net A variety of protecting groups have been developed for this purpose, each with its own specific conditions for introduction and removal. mdpi.org

Commonly used protecting groups for the indole nitrogen include sulfonyl derivatives, carbamates, and alkyl groups. The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps.

| Protecting Group | Introduction Reagent | Cleavage Conditions | References |

| Tosyl (Ts) | Tosyl chloride (TsCl), Base | Strong base (e.g., NaOH, KOH) or reductive conditions | sciforum.netmdpi.org |

| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride (PhSO₂Cl), Base | Harsh conditions required for cleavage. | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | Acidic conditions (e.g., TFA, HCl); NaOMe in MeOH. tandfonline.com | sciforum.nettandfonline.com |

| Benzyl (Bn) | Benzyl bromide (BnBr), Base | Hydrogenolysis (H₂, Pd/C); Strong Lewis acids (e.g., AlCl₃). jst.go.jp | sciforum.netjst.go.jp |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM chloride (SEMCl), Base | Fluoride sources (e.g., TBAF) or acidic conditions. | mdpi.orgacs.org |

Cycloaddition Reactions and Annulation Strategies

Indoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although their aromatic character can make such reactions challenging. The electron-rich pyrrole portion of the indole can undergo reactions like the Diels-Alder reaction. For this compound, the electronic nature of the substituents will influence its reactivity in these transformations.

While specific examples for this exact indole are not prevalent, related heterocyclic systems undergo various cycloaddition and annulation reactions. For instance, [4+2] cycloadditions are a well-established method for constructing six-membered rings. rsc.org More specialized strategies like [5+1] and [5+2] annulations have also been developed to build new ring systems onto heterocyclic cores. researchgate.netrsc.org These reactions often require metal catalysis or specific activation of the substrates. The potential for this compound to engage in such reactions would likely involve activation, for example, by N-protection to modulate its electronic properties, or by using highly reactive reaction partners.

Future Research Directions and Academic Outlook

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 4-chloro-5-fluoro-2-methyl-1H-indole core remains a key area for future research. While classical methods for indole (B1671886) synthesis are well-established, the development of novel catalytic systems offers the potential for improved efficiency, selectivity, and sustainability. Future research will likely focus on several key areas:

Palladium- and Rhodium-Catalyzed Methodologies: Transition metal catalysis, particularly with palladium and rhodium, has become a powerful tool for the synthesis and functionalization of indoles. ingentaconnect.comacs.org Future work could explore the adaptation of palladium-catalyzed cross-coupling reactions or rhodium-catalyzed C-H activation strategies for the direct synthesis of this compound from readily available precursors. ingentaconnect.comacs.org The development of catalysts with enhanced activity and selectivity will be crucial for overcoming the challenges associated with the specific electronic properties of the halogen-substituted benzene (B151609) ring.

Copper-Catalyzed Cyclizations: Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems. Investigating the utility of copper catalysts for the intramolecular cyclization of appropriately substituted anilines could lead to more cost-effective synthetic routes to the target indole.

Photoredox Catalysis: The emergence of photoredox catalysis has opened up new avenues for organic synthesis. The application of light-mediated reactions could enable the formation of the indole ring under mild conditions, potentially offering unique reactivity and selectivity profiles that are not accessible with traditional thermal methods.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalytic System | Potential Advantages | Key Research Focus |

| Palladium-based | High efficiency and functional group tolerance. | Development of ligands to control regioselectivity. |

| Rhodium-based | C-H activation capabilities for direct synthesis. | Catalyst design for selective C-H functionalization. |

| Copper-based | Cost-effective and sustainable. | Optimization of reaction conditions for improved yields. |

| Photoredox | Mild reaction conditions and unique reactivity. | Exploration of novel photocatalysts and reaction pathways. |

Development of Chemo- and Regioselective Functionalization Methods

The functionalization of the pre-formed this compound scaffold is critical for exploring its structure-activity relationships and developing new applications. The presence of multiple potential reaction sites necessitates the development of highly chemo- and regioselective methods.

Future research is anticipated to address the selective functionalization at various positions of the indole ring system:

C3-Functionalization: The C3 position of indoles is typically the most nucleophilic and prone to electrophilic substitution. Research will likely focus on developing catalytic methods for the controlled introduction of a wide range of functional groups at this position, including alkyl, aryl, and acyl moieties.

C2- and N-Functionalization: While less reactive than the C3 position, the C2 and N-positions offer valuable opportunities for structural diversification. The development of directing group strategies or the use of specific catalytic systems will be essential for achieving selective functionalization at these sites. rsc.org

Benzene Ring Functionalization (C4, C5, C6, C7): The functionalization of the benzene portion of the indole core is particularly challenging due to the lower reactivity of these C-H bonds. nih.gov Future efforts will likely involve the exploration of advanced C-H activation techniques, potentially guided by the existing chloro and fluoro substituents, to introduce additional functionality onto the carbocyclic ring. thieme-connect.commsu.edu Palladium- and rhodium-catalyzed methods are promising in this regard. thieme-connect.comresearchgate.net

A summary of potential regioselective functionalization strategies is provided in Table 2.

| Position | Reactivity | Potential Functionalization Strategies |

| C3 | Highly nucleophilic | Electrophilic substitution, transition metal-catalyzed cross-coupling. |

| C2 | Less nucleophilic | Directed metalation, specific catalytic C-H activation. |

| N1 (NH) | Acidic proton | N-alkylation, N-arylation, introduction of protecting groups. |

| C6, C7 | Benzene C-H | Directed C-H activation, halogen-dance reactions. |

Advanced Computational Modeling for Reactivity and Electronic Property Prediction

Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, reactivity, and electronic properties, thereby guiding experimental efforts. mdpi.comnih.govnih.gov

Key areas for future computational studies include:

Prediction of Regioselectivity: Computational modeling can be employed to predict the most likely sites of reaction for both electrophilic and nucleophilic attack, as well as for transition metal-catalyzed C-H functionalization. This can help in the rational design of experiments and the development of selective synthetic methods. nih.gov

Elucidation of Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of novel synthetic reactions, providing a deeper understanding of the role of catalysts and reaction intermediates. nih.gov

Calculation of Electronic and Photophysical Properties: Computational methods can predict key electronic properties such as HOMO/LUMO energy levels, as well as photophysical properties like absorption and emission spectra. This information is crucial for assessing the potential of this compound and its derivatives in materials science applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers the potential to revolutionize the synthesis and screening of indole derivatives. mdpi.comresearchgate.net These technologies can enable rapid reaction optimization, improved safety and scalability, and the automated generation of compound libraries. nih.govmerckmillipore.comresearchgate.netresearchgate.netsigmaaldrich.comyoutube.com

Future research in this area will likely focus on:

Development of Flow Synthesis Routes: Translating existing batch syntheses of this compound to continuous flow processes can lead to significant improvements in efficiency and reproducibility. researchgate.net This will involve the design of suitable reactor setups and the optimization of flow parameters.

Automated Library Synthesis: The use of automated synthesis platforms can facilitate the rapid generation of a library of derivatives based on the this compound scaffold. This will enable a more efficient exploration of its structure-activity relationships for various applications.

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as HPLC and NMR, into flow systems can allow for real-time reaction monitoring and automated optimization of reaction conditions. researchgate.net

Application of this compound in Materials Science and Analytical Chemistry Method Development

The unique electronic properties conferred by the chloro and fluoro substituents, combined with the inherent characteristics of the indole nucleus, make this compound an interesting candidate for applications in materials science and analytical chemistry.

Future research could explore the following avenues:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have shown promise as building blocks for materials used in OLEDs. The specific substitution pattern of this compound could lead to materials with desirable photophysical properties, such as high quantum yields and specific emission wavelengths.

Fluorescent Probes and Sensors: The indole scaffold is known for its fluorescent properties. mdpi.com Functionalized derivatives of this compound could be designed as selective fluorescent probes for the detection of various analytes, such as metal ions or biologically important molecules. spectroscopyonline.com The halogen substituents can influence the photophysical properties and provide sites for further modification.

Novel Dyes and Pigments: The chromophoric indole system can be extended through chemical modification to create novel dyes and pigments with specific colors and properties for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.